1-(4-Carboxyphenyl)-3,3-dimethyltriazene
Overview
Description
CB10-277 is a synthetic derivative of dimethylphenyl-triazene related to dacarbazine, with antineoplastic properties. Related to the agent dacarbazine, CB10-277 is converted in vivo to a monomethyl triazene form that alkylates DNA, resulting in inhibition of DNA replication and repair; in addition, this agent may act as a purine analogue, resulting in inhibition of DNA synthesis, and may interact with protein sulfhydryl groups.
Scientific Research Applications
Aryne Formation and Cycloaddition Reactions
1-(4-Carboxyphenyl)-3,3-dimethyltriazene has been studied for its role in aryne formation. Buxton and Heaney (1995) found that the decomposition of related triazenes leads to the formation of arynes, with 1-(2'-carboxyteirahalophenyl)-3,3-dimethyltriazenes acting as stable precursors. These precursors enable cycloaddition reactions of the tetrahalobenzynes, a process relevant in organic chemistry for the construction of complex molecular structures (Buxton & Heaney, 1995).
Antitumor Activity and Synthesis
Several studies have explored the antitumor properties of triazenes, including derivatives of 1-(4-Carboxyphenyl)-3,3-dimethyltriazene. For example, a study by Manolov et al. (2001) synthesized and evaluated the antitumor activity of dimethyltriazeno-imidazole derivatives, highlighting the potential use of these compounds in chemotherapy for various cancers such as malignant melanoma and Hodgkin’s disease (Manolov et al., 2001).
Metabolic Studies and Carcinogenicity
The metabolism and potential carcinogenicity of 1-(4-Carboxyphenyl)-3,3-dimethyltriazene and its derivatives have also been investigated. Kolar and Habs (2004) compared the urinary metabolism of parent 3,3-dimethyl-1-phenyltriazene with its ring-substituted derivatives, revealing insights into the molecular requirements for systemic carcinogenic activity (Kolar & Habs, 2004).
Crystal Structure Analysis
The crystal structures of derivatives of 1-(4-Carboxyphenyl)-3,3-dimethyltriazene have been analyzed to understand their chemical properties better. Manolov et al. (2007) examined the crystal structures of two isomeric derivatives, providing valuable information for the design and synthesis of related compounds (Manolov et al., 2007).
Synthesis and Antimetastatic Activity
The synthesis and evaluation of the antimetastatic activity of 3,3-dimethyltriazene aryl derivatives, including 1-(4-Carboxyphenyl)-3,3-dimethyltriazene, have been a focus of research, with studies showing their stability and activity against cancer metastasis (Kazhemekaite et al., 2005).
properties
CAS RN |
7203-91-0 |
---|---|
Product Name |
1-(4-Carboxyphenyl)-3,3-dimethyltriazene |
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
4-(dimethylaminodiazenyl)benzoic acid |
InChI |
InChI=1S/C9H11N3O2/c1-12(2)11-10-8-5-3-7(4-6-8)9(13)14/h3-6H,1-2H3,(H,13,14) |
InChI Key |
GUAZPUYTLMUTMA-ZHACJKMWSA-N |
SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)O |
Appearance |
Solid powder |
Other CAS RN |
7203-91-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
70055-49-1 (potassium salt) |
shelf_life |
Bulk: No significant decomposition was observed after 90 days storage at room temperature and at 50 °C under light and dark conditions. Solution: The compound was determined to be unstable in distilled water through 72 hr when stored at room temperature under normal laboratory light. The t was calculated as 28.56 hr. |
solubility |
Water > 50 (mg/mL) Acetate buffer, pH 4 <1 (mg/mL) Carbonate buffer, pH 9 > 50 (mg/mL) 0.1NHCI 1 (mg/mL) Ethanol 16 (mg/mL) Methanol > 50 (mg/mL) Dimethyl acetamide < 1 (mg/mL) DMSO 3 (mg/mL) DMF 1 (mg/mL) Acetonitrile < 1 (mg/mL) Ethyl acetate < 1 (mg/mL) Chloroform < 1 (mg/mL) Toluene < 1 (mg/mL) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1-(4-carboxyphenyl)-3,3-dimethyltriazene 1-(4-carboxyphenyl)-3,3-dimethyltriazene, potassium salt 1-(4-carboxyphenyl)-3,3-dimethyltriazene, sodium salt 1-4-(3,3-dimethyl-1-triazeno)benzoic acid 1-4-carboxy-3,3-dimethylphenyltriazene 1-p-(3,3-dimethyl-1-triazeno)benzoic acid CB 10-277 CB 10277 CB-10277 DM-COOK DMTZB para-(3,3-dimethyl-1-triazenyl)benzoic acid potassium 4-(3,3-dimethyl-1-triazeno)benzoate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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